Hexahydroindolizine-3(2H)-thione

Lipophilicity Physicochemical profiling Thione-ketone bioisosterism

Hexahydroindolizine-3(2H)-thione (CAS 179685-66-6) is a fully saturated, bicyclic thiolactam (C₈H₁₃NS; MW 155.26) belonging to the hexahydroindolizine class. The compound bears a thione (C=S) group at the 3-position of the indolizine scaffold, distinguishing it from both its direct ketone (C=O) analog and from positional thione isomers.

Molecular Formula C8H13NS
Molecular Weight 155.259
CAS No. 179685-66-6
Cat. No. B575249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroindolizine-3(2H)-thione
CAS179685-66-6
Synonyms3(2H)-Indolizinethione, hexahydro-
Molecular FormulaC8H13NS
Molecular Weight155.259
Structural Identifiers
SMILESC1CCN2C(C1)CCC2=S
InChIInChI=1S/C8H13NS/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2
InChIKeyKIKZSNNORRASGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydroindolizine-3(2H)-thione (CAS 179685-66-6) – Sourcing-Ready Physicochemical and Synthetic Baseline


Hexahydroindolizine-3(2H)-thione (CAS 179685-66-6) is a fully saturated, bicyclic thiolactam (C₈H₁₃NS; MW 155.26) belonging to the hexahydroindolizine class [1]. The compound bears a thione (C=S) group at the 3-position of the indolizine scaffold, distinguishing it from both its direct ketone (C=O) analog and from positional thione isomers. Computed physicochemical properties include a calculated LogP of 1.3, a topological polar surface area (tPSA) of 35.3 Ų, zero hydrogen-bond donors, and one hydrogen-bond acceptor [1]. It serves as a documented synthetic intermediate in medicinal chemistry programs, notably in the preparation of pyrrolidin-2-imine-based nitric oxide synthase (NOS) inhibitors [2]. The compound is commercially available at ≥95% purity from multiple suppliers, and its market is tracked globally for procurement and supply-chain purposes [3].

Why Hexahydroindolizine-3(2H)-thione Cannot Be Interchanged with Ketone Analogs or Positional Thione Isomers


Within the hexahydroindolizine family, the thione (C=S) versus ketone (C=O) functional-group swap and the positional placement of the thione group produce quantifiably different physicochemical profiles that directly impact molecular recognition, solubility, and downstream synthetic utility. The 3-thione exhibits a calculated LogP of 1.3, whereas the corresponding 3-ketone (hexahydro-3(2H)-indolizinone, CAS 71779-55-0) has a LogP of 1.10 [1]. Even among thione positional isomers, the differentiation is measurable: the 5-thione isomer (CAS 190909-09-2) yields a LogP of 1.90 with an identical tPSA of 35.33 Ų, compared to the 3-thione's LogP of 1.3 . These are not interchangeable building blocks—the thione sulfur is a stronger hydrogen-bond donor and a weaker hydrogen-bond acceptor than the ketone oxygen [2], and the reduced nucleophilicity at the 3-position versus the 5-position alters reactivity in alkylation and cyclization reactions [3].

Quantitative Procurement-Relevant Differentiation Evidence for Hexahydroindolizine-3(2H)-thione


LogP Differentiation: 3-Thione Exhibits ~18% Higher Calculated Lipophilicity Than the 3-Ketone Analog

Hexahydroindolizine-3(2H)-thione (3-thione) shows a calculated LogP of 1.3, compared to 1.10 for the direct ketone analog hexahydro-3(2H)-indolizinone (CAS 71779-55-0), a difference of ΔLogP = +0.20 [1]. In medicinal chemistry, C=S is a recognized bioisostere for C=O, and a ΔLogP of approximately +0.2 to +0.7 log units is class-typical for the O→S exchange [2]. This increased lipophilicity can enhance membrane permeability and alter protein-binding profiles in assay systems, making the thione a systematically distinguishable tool compound from the ketone.

Lipophilicity Physicochemical profiling Thione-ketone bioisosterism

Positional Isomer Differentiation: 3-Thione LogP = 1.3 vs. 5-Thione LogP = 1.90 Despite Identical PSA (35.3 Ų)

Among hexahydroindolizine thione positional isomers, the 3-thione (CAS 179685-66-6) and 5-thione (CAS 190909-09-2) share identical molecular formulas (C₈H₁₃NS), molecular weights (155.26), and computed tPSA values (35.3 Ų), yet exhibit substantially different calculated LogP values: 1.3 for the 3-thione versus 1.90 for the 5-thione, yielding ΔLogP = −0.60 [1]. This divergence, driven solely by the position of the C=S group on the bicyclic scaffold, reflects differences in the local electronic environment and dipole moment that affect solvation free energy.

Positional isomerism Regiochemistry Electronic environment Lipophilicity

Synthetic Route Specificity: Lawesson-Reagent-Mediated Thionation from 1-BOC-2-Piperidinecarboxaldehyde

A documented preparative route to hexahydroindolizine-3(2H)-thione proceeds from 1-BOC-2-piperidinecarboxaldehyde via treatment with Lawesson's reagent in the presence of palladium on activated charcoal, hydrochloric acid, and hydrogen gas, using methanol, dichloromethane, and toluene as solvents [1]. This multi-step sequence involving thionation, deprotection, and cyclization is distinct from the synthetic access to the ketone analog, which does not require thionation chemistry. The compound in turn serves as a reactant: treatment with ammonia in methanol generates downstream products evaluated as NOS inhibitors [1][2].

Thionation Lawesson's reagent Synthetic intermediate Heterocycle synthesis

Hydrogen-Bond Donor Strength Class Differentiation: Thioamide C=S vs. Amide C=O in Molecular Recognition

Thioamides (bearing C=S) are established to be stronger hydrogen-bond donors and weaker hydrogen-bond acceptors compared to their amide (C=O) counterparts [1][2]. For hexahydroindolizine-3(2H)-thione, the thiolactam N–C=S motif is predicted to engage protein targets and crystal-packing interactions differently than the lactam N–C=O motif of hexahydro-3(2H)-indolizinone. While no direct binding data exist for the target compound against its ketone analog, the class-level evidence indicates that substituting C=S for C=O systematically alters the energetic landscape of intermolecular interactions [3].

Hydrogen bonding Thioamide Molecular recognition Crystal engineering

Highest-Confidence Application Scenarios for Hexahydroindolizine-3(2H)-thione (CAS 179685-66-6) Based on Quantitative Differentiation Evidence


Thiolactam-Based SAR Probe for Nitric Oxide Synthase (NOS) Inhibitor Programs

The compound is a documented synthetic entry point to pyrrolidin-2-imine and 1,3-thiazolidin-2-imine scaffolds evaluated against all three human NOS isoforms (iNOS, nNOS, eNOS) using recombinant enzyme assays [1]. Its LogP of 1.3 and thiolactam H-bond donor character provide a physicochemical profile distinct from lactam-based NOS inhibitor series. Procurement is most justified for medicinal chemistry teams systematically exploring C=S versus C=O bioisosterism within the NOS target family, where the 0.2-unit LogP shift and altered H-bonding may translate into differential isoform selectivity.

Crystal Engineering and Supramolecular Chemistry Leveraging Thioamide H-Bond Donor Strength

The thioamide (N–C=S) group is a strong hydrogen-bond donor and moderate acceptor, offering distinct supramolecular synthons compared to amides [2]. Hexahydroindolizine-3(2H)-thione, with its rigid bicyclic scaffold, zero rotatable bonds, and precisely one H-bond acceptor site (tPSA 35.3 Ų) [3], is well-suited for co-crystallization screens and crystal-engineering studies where predictable thioamide-based R₂²(8) dimer motifs or C(4) chain motifs are desired.

Thionation-Reaction Methodology Development and Heterocycle Diversification

The established synthesis from 1-BOC-2-piperidinecarboxaldehyde using Lawesson's reagent [3] positions this compound as both a product for thionation-methodology studies and as a reactant for downstream diversification (e.g., treatment with ammonia generates amidine precursors; alkylation at sulfur enables thiazine ring formation [4]). Its procurement supports laboratories developing new thionation protocols, Lawesson's-reagent alternatives, or generating focused libraries of sulfur-containing heterocycles.

Lipophilicity-Tuned Reference Standard for Chromatographic Method Development

With a precisely defined LogP of 1.3, zero H-bond donors, one H-bond acceptor, and a rigid bicyclic structure [3], this compound can serve as a mid-range lipophilicity reference standard for reversed-phase HPLC method development. Its clear differentiation from the 5-thione isomer (LogP 1.90) enables its use as a system-suitability marker for chromatographic methods that must resolve positional thione isomers—a relevant quality-control need in procurement of isomerically pure building blocks.

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